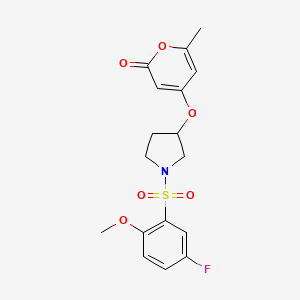

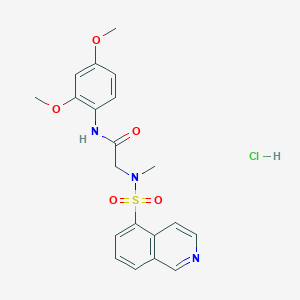

![molecular formula C14H15BrN2OS B2839201 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 865175-20-8](/img/structure/B2839201.png)

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide” is a chemical compound that is part of a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives . These compounds have been synthesized for various purposes, including in vitro cytotoxic activity against human cancer cell lines .

Synthesis Analysis

The synthesis of these compounds involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Scientific Research Applications

Organic Synthesis and Catalysis

The structural motif of benzothiazole, combined with an allyl group and an isobutyramide moiety, suggests its utility in organic synthesis, particularly in reactions involving carbon-carbon bond formation, isomerization, and catalysis. For instance, benzothiazoles have been explored for their roles in the synthesis of complex molecules due to their reactivity and stability under various conditions. Allylic compounds, similarly, are key substrates in allylic substitution reactions, isomerization, and as intermediates in the synthesis of pharmaceuticals and agrochemicals. Research on related compounds has demonstrated the utility of benzothiazole derivatives in synthesizing N-allyl-2,3-dihydrobenzoxazol-2-ylidene complexes of chromium(0) and tungsten(0), showcasing their potential in coordination chemistry and catalysis (Tamm & Hahn, 1999).

Material Science and Photophysical Properties

Benzothiazole derivatives have been investigated for their photophysical properties, making them candidates for applications in material science, such as in the design of organic semiconductors, photovoltaic materials, and fluorescent markers. The presence of an allyl group could further modulate the electronic properties of such compounds, potentially enhancing their utility in organic electronics and optoelectronics. Studies on similar benzothiazole compounds have highlighted their use in the development of photosensitizers with high singlet oxygen quantum yields, indicating their potential in photodynamic therapy and as fluorescent probes (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiviral Research

The synthesis of benzothiazole derivatives has also been directed towards evaluating their biological activities, including antimicrobial and antiviral effects. The structural uniqueness of "(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide" might offer new avenues for the development of bioactive molecules. Research in this domain has yielded compounds with significant bioactivity, suggesting that modifications on the benzothiazole core, such as the introduction of an allyl group, could lead to novel agents with potential therapeutic applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

properties

IUPAC Name |

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2OS/c1-4-7-17-11-6-5-10(15)8-12(11)19-14(17)16-13(18)9(2)3/h4-6,8-9H,1,7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDYDABAPJNECA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

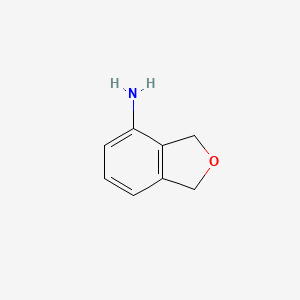

![N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2839119.png)

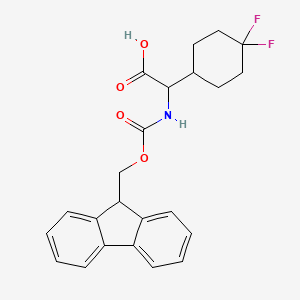

![1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2839121.png)

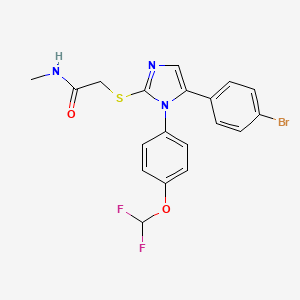

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2839126.png)

![Ethyl 2-[6-acetamido-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2839129.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-phenyl-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2839139.png)

![1-(3-chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenyl)-1H-imidazole](/img/structure/B2839141.png)